molecular formula C24H24O5 B4836780 cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate

cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate

Cat. No. B4836780
M. Wt: 392.4 g/mol
InChI Key: GPGRWFRZNLJWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate, also known as CMOA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CMOA is a derivative of coumarin, a naturally occurring compound found in many plants, which has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate involves its ability to bind to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its activity on acetylcholinesterase, cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate has been shown to possess antioxidant and anti-inflammatory properties. These effects make cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate a potential candidate for the treatment of oxidative stress-related diseases such as cancer, cardiovascular disease, and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the safety and efficacy of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate in humans.

Future Directions

There are several future directions for the research and development of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate. One potential application is its use in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to determine the safety and efficacy of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate in humans, as well as its potential applications in the treatment of oxidative stress-related diseases. Finally, the development of more efficient synthesis methods for cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate could lead to increased accessibility and affordability for laboratory experiments.

Scientific Research Applications

Cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate has been shown to possess a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This activity makes cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

cyclohexyl 2-[2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-16-11-13-17(14-12-16)23-24(22(26)19-9-5-6-10-20(19)29-23)27-15-21(25)28-18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGRWFRZNLJWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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